molecular formula C11H15NO B8639230 2-(5,6,7,8-Tetrahydroquinolin-2-yl)ethanol CAS No. 1433203-73-6

2-(5,6,7,8-Tetrahydroquinolin-2-yl)ethanol

Cat. No. B8639230
Key on ui cas rn: 1433203-73-6
M. Wt: 177.24 g/mol
InChI Key: OWXAQVNYEPDEPM-UHFFFAOYSA-N
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Patent
US09273068B2

Procedure details

Under N2, 4.56 mL (4.56 mmol) of lithium aluminium hydride (1M in THF) was cooled to 0° C. and ethyl 2-(5,6,7,8-tetrahydroquinolin-2-yl)acetate (1 g, 4.56 mmol) dissolved in a small quantity of THF was slowly added. The mixture was allowed to stir for 1.5 h. To the reaction mixture 173 mg of H2O in THF, 173 mg of 10% ige NaOH and 3×173 mg of H2O were added. The mixture was then stirred for 30 min. Magnesium sulfate was added. After removal of the solvent, the crude product (0.78 g, 96%) was purified by chromatography (eluent: EA/heptane 3/1) to give the title compound.
Quantity
4.56 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(5,6,7,8-tetrahydroquinolin-2-yl)acetate
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
173 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
173 mg
Type
solvent
Reaction Step Four
Name
Quantity
173 mg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1[C:16]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=2[CH:10]=[CH:9][C:8]=1[CH2:17][C:18](OCC)=[O:19].[OH-].[Na+].S([O-])([O-])(=O)=O.[Mg+2]>C1COCC1.O>[N:7]1[C:16]2[CH2:15][CH2:14][CH2:13][CH2:12][C:11]=2[CH:10]=[CH:9][C:8]=1[CH2:17][CH2:18][OH:19] |f:0.1.2.3.4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
4.56 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
ethyl 2-(5,6,7,8-tetrahydroquinolin-2-yl)acetate
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=2CCCCC12)CC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]
Step Four
Name
Quantity
173 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Name
Quantity
173 mg
Type
solvent
Smiles
O
Name
Quantity
173 mg
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
The mixture was then stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the crude product (0.78 g, 96%) was purified by chromatography (eluent: EA/heptane 3/1)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1=C(C=CC=2CCCCC12)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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